5-Bromo-1-propyl-benzoimidazole is a heterocyclic organic compound classified as a benzimidazole derivative. This compound features a bromine atom at the 5-position and a propyl group at the 1-position of the benzimidazole ring. It is primarily used in scientific research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a compound of interest in medicinal chemistry and materials science.
5-Bromo-1-propyl-benzoimidazole is synthesized from simpler precursors through various chemical reactions. It belongs to a broader class of compounds known as benzimidazoles, which are characterized by their bicyclic structure comprising a benzene ring fused to an imidazole ring. These compounds are noted for their diverse biological activities and applications in pharmaceuticals .
The synthesis of 5-bromo-1-propyl-benzoimidazole typically involves the bromination of 1-propyl-1H-benzo[d]imidazole. This reaction can be conducted using bromine or brominating agents such as N-bromosuccinimide in solvents like acetic acid or chloroform. The reaction conditions—including temperature and time—are critical for optimizing yield and purity .
Key Steps:
Industrial production may utilize continuous flow processes to enhance quality control and scalability, employing automated reactors for efficiency.
The molecular structure of 5-bromo-1-propyl-benzoimidazole can be represented as follows:
Structural Features:
Molecular weight: Approximately 265.15 g/mol.
5-Bromo-1-propyl-benzoimidazole can engage in various chemical reactions:
These reactions are essential for developing new compounds with enhanced properties.
The mechanism of action for 5-bromo-1-propyl-benzoimidazole primarily involves its role as a corrosion inhibitor. Benzimidazole derivatives act as mixed-type inhibitors, significantly impacting both anodic and cathodic reactions in corrosive environments. They are particularly effective in acidic media, providing protective layers on metal surfaces to prevent corrosion.
Biochemical Pathways:
Relevant Data:
5-Bromo-1-propyl-benzoimidazole has several scientific uses:
While single-crystal X-ray diffraction (XRD) data for 5-bromo-1-propyl-benzoimidazole is not explicitly available in the literature surveyed, its structural framework can be inferred from related analogs and computational modeling. The parent benzimidazole core features a bicyclic system with a benzene ring fused to an imidazole ring at the 4,5-positions. Substituents at the N1 position (propyl group) and C5 position (bromine) introduce steric and electronic perturbations. The propyl chain at N1 disrupts tautomerism observed in unsubstituted benzimidazoles, locking the hydrogen at N3. This configuration enhances conformational stability, as validated by density functional theory (DFT) optimizations showing a dihedral angle of 179.8° between the propyl chain and benzimidazole plane, indicating near-perpendicular orientation to minimize steric strain [8]. Bromine substitution at C5 creates a halogen bonding motif, potentially influencing crystal packing through C–Br···N interactions, as seen in structurally similar brominated heterocycles [5] [8].
Table 1: Calculated Geometric Parameters for 5-Bromo-1-propyl-benzoimidazole
Bond/Bond Angle | Computational Value (Å/°) | Remarks |
---|---|---|
C5-Br Bond Length | 1.901 Å | Consistent with aryl bromides |
N1-C2 Bond Length | 1.381 Å | Slightly elongated vs. unsubstituted |
N1-Propyl Torsion Angle | 179.8° | Minimized steric interaction |
Benzimidazole Planarity | <0.05 Å deviation | Maintains aromatic character |
NMR Spectroscopy:¹H NMR analysis (DMSO-d6, 400 MHz) reveals distinct proton environments: the propyl chain exhibits a triplet at δ 0.93 ppm (-CH₃), a sextet at δ 1.80 ppm (-CH₂-), and a triplet at δ 4.25 ppm (-N-CH₂-). Aromatic protons appear as a doublet at δ 7.55 ppm (H4), a singlet at δ 7.88 ppm (H7), and a doublet at δ 8.02 ppm (H6), with H7 deshielded due to the electron-withdrawing bromine at C5. ¹³C NMR confirms C-Br at δ 118.2 ppm and the carbonyl carbon (when applicable) at δ 165.8 ppm [5] [9].
FT-IR Spectroscopy:Key vibrational modes include N-H stretch at 3250–3300 cm⁻¹ (indicative of N3-H), aromatic C-H stretches at 3050–3100 cm⁻¹, C=N and C=C stretches within the benzimidazole ring (1570–1620 cm⁻¹), and C-Br vibration at 650 cm⁻¹. The propyl chain shows C-H bending modes at 1465 cm⁻¹ and 1380 cm⁻¹ [5] [8].
UV-Vis Spectroscopy:In methanol, electronic transitions include a high-intensity π→π* band at 275 nm (benzimidazole ring) and a n→π* transition at 320 nm, attributed to the bromine lone pair and imidazole nitrogen. Solvatochromic shifts in polar solvents confirm intramolecular charge transfer involving the bromine substituent [5] [8].
Table 2: Key NMR Assignments (DMSO-d6)
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
---|---|---|---|
Propyl-CH₃ | 0.93 | Triplet | 11.2 |
Propyl-CH₂ | 1.80 | Sextet | 22.8 |
Propyl-N-CH₂ | 4.25 | Triplet | 49.1 |
H4 | 7.55 | Doublet | 114.4 |
H7 | 7.88 | Singlet | 122.0 |
H6 | 8.02 | Doublet | 132.5 |
C5-Br | - | - | 118.2 |
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals electronic properties critical to reactivity. The HOMO (-6.82 eV) localizes on the bromine atom and imidazole ring, while the LUMO (-2.15 eV) spans the entire benzimidazole system, indicating electrophilic attack sites. Molecular Electrostatic Potential (MEP) maps show negative potential (red) at bromine and N3, and positive potential (blue) at the propyl terminus. Fukui function analysis identifies C2 as the most nucleophilic site (f⁻ = 0.152), aligning with electrophilic substitution trends. The C-Br bond has a Wiberg bond index of 0.78, suggesting significant polarizability [5] [8].
Table 3: DFT-Derived Quantum Chemical Descriptors
Descriptor | Value | Chemical Interpretation |
---|---|---|
HOMO Energy | -6.82 eV | Nucleophilicity proxy |
LUMO Energy | -2.15 eV | Electrophilicity proxy |
Band Gap (ΔE) | 4.67 eV | Kinetic stability indicator |
Dipole Moment | 4.12 Debye | Polarizability in solvent interactions |
C5 Fukui f⁻ | 0.089 | Moderate susceptibility to electrophiles |
Substituent effects profoundly modulate benzimidazole properties:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1